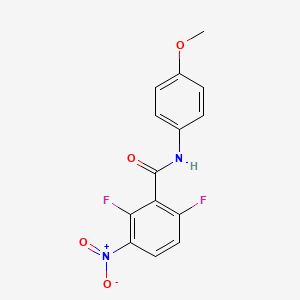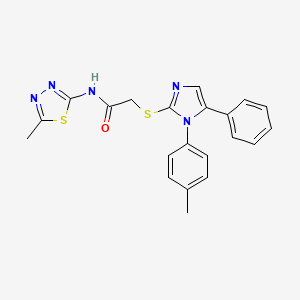
N-(3,4-dichlorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo(3-hydropyridyl))carboxamid e
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, starting from simpler molecules and gradually building up the desired structure through a series of chemical reactions. In the case of N-(3,4-dichlorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo(3-hydropyridyl))carboxamide, although the exact synthesis is not detailed in the provided papers, we can infer from a related synthesis that the process might involve starting with a simple pyridine derivative and then introducing various functional groups through reactions such as oxidation, amidation, and free-radical substitution. For instance, the synthesis of N2,N2,N6,N6-Tetraethyl-4-hydroxymethylpyridine-2,6-dicarboxamide, as described in the first paper, starts with 2,6-dimethylpyridine and involves oxidation with KMnO4, amidation, and subsequent oxidation with the Sarret reagent to obtain the final product . This method could potentially be adapted for the synthesis of the compound by using 3,4-dichlorophenyl as a substituent.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical behavior and interactions. The compound of interest, N-(3,4-dichlorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo(3-hydropyridyl))carboxamide, is likely to have a complex structure with multiple functional groups. The presence of chlorophenyl groups suggests potential for extensive intramolecular hydrogen bonding, similar to the structures described in the second paper for N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . The heterocyclic core of the compound, derived from pyridine, may adopt a conformation that allows for optimal intramolecular interactions, possibly affecting the overall stability and reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of a compound like N-(3,4-dichlorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo(3-hydropyridyl))carboxamide can be influenced by the presence of various functional groups. The hydroxy and carboxamide groups are likely to be involved in hydrogen bonding, which can affect the compound's solubility and its ability to participate in further chemical reactions. The dichlorophenyl moiety may also undergo reactions typical of halogenated aromatics, such as nucleophilic aromatic substitution, depending on the reaction conditions. The synthesis of related compounds, as mentioned in the first paper, involves free-radical substitution, which could also be a relevant reaction for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3,4-dichlorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo(3-hydropyridyl))carboxamide would be influenced by its molecular structure. The presence of multiple functional groups, including hydroxy, carboxamide, and chlorophenyl, would contribute to the compound's polarity, solubility in various solvents, and melting point. The intramolecular hydrogen bonding, as seen in related compounds , could increase the compound's thermal stability. Additionally, the electronic effects of the dichlorophenyl group could impact the acidity of the hydroxy group and the nucleophilicity of the amide nitrogen, potentially affecting the compound's reactivity in acid-base and nucleophilic reactions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds including those similar to N-(3,4-dichlorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo(3-hydropyridyl))carboxamide, investigating their antimicrobial activities. These compounds showed promising in vitro antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Synthesis and Characterization
Research by Siddiqui et al. (2008) on similar chlorophenyl carboxamide derivatives emphasized the significance of their structural elucidation using various spectroscopic methods. The study provided insights into the stabilization of their structures by extensive intramolecular hydrogen bonds, contributing to the understanding of their potential applications in medicinal chemistry (Siddiqui et al., 2008).
Material Science Applications
A paper by Ueyama et al. (1998) explored the synthesis of carboxylate-containing polyamides and their calcium complexes, which have relevance in biomineralization studies. This research is indicative of the potential of carboxamide compounds in the development of materials with specific interactions with metal ions, which could have implications for materials science, particularly in biomaterials research (Ueyama et al., 1998).
Pharmacological Applications
In the realm of pharmacological research, Kumar et al. (2009) synthesized functionalized amino acid derivatives, including carboxamide compounds, evaluating their in vitro cytotoxicity against cancer cell lines. This highlights the potential of N-(3,4-dichlorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo(3-hydropyridyl))carboxamide-related structures in the design of new anticancer agents (Kumar et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-hydroxy-1,6-dimethyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-7-5-11(19)12(14(21)18(7)2)13(20)17-8-3-4-9(15)10(16)6-8/h3-6,19H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQZXOPRGKOTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511420.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)


![(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine](/img/structure/B2511431.png)

![7-benzyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2511435.png)




